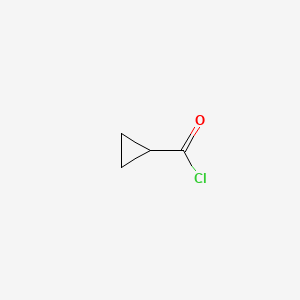
Ethanol,2,2'-iminobis-, N-C12-18-alkyl derivs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs is a chemical compound known for its versatile applications in various industries. It is a derivative of ethanol and is characterized by the presence of long alkyl chains ranging from C12 to C18. This compound is commonly used in formulations for shampoos, body washes, liquid soaps, and industrial cleaners due to its ability to enhance the stability and performance of these products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs typically involves the reaction of ethanol with long-chain alkylaminesThe reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of efficient mixing and heating systems to ensure uniformity and high yield. The final product is then purified through distillation and other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, and halogenated compounds. These products have their own unique applications in different fields .
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.
Biology: Employed in the study of cell membrane interactions and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, detergents, and industrial cleaners
Mecanismo De Acción
The mechanism of action of ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs involves its ability to interact with lipid membranes and proteins. The long alkyl chains facilitate the dispersion of oils and dirt, enhancing the cleansing properties of formulations. Additionally, the compound contributes to the formation of stable emulsions and maintains product viscosity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(C12-18)alkyldiethanolamine
- N,N-Bis(2-hydroxyethyl)alkylamine
- 2,2’-iminobisethanol N-C12-18-alkyl derivs
Uniqueness
Ethanol, 2,2’-iminobis-, N-C12-18-alkyl derivs stands out due to its specific combination of long alkyl chains and the iminobis group, which provides unique surfactant properties. This makes it particularly effective in enhancing the stability and performance of personal care and industrial cleaning products .
Propiedades
Número CAS |
71786-60-2 |
|---|---|
Fórmula molecular |
Unspecified |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1181265.png)
![3-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181274.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1181283.png)

